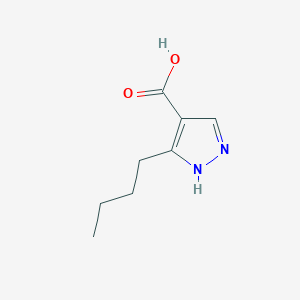

![molecular formula C13H11F3N2O2 B6350070 Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate CAS No. 1017785-30-6](/img/structure/B6350070.png)

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate (ETPC) is a synthetic pyrazole compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its ability to act as a catalyst, its ability to act as an antioxidant, and its potential as an anti-inflammatory agent. ETPC has been used in a number of studies to explore its potential in different scientific applications.

科学的研究の応用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which is more active than standard drugs like miltefosine and amphotericin B deoxycholate .

Antifungal and Antibacterial Activities

The molecule shows good in vitro antifungal and antibacterial activities . This is due to the presence of certain elements in the compound that enhance the absorption rate by increasing lipid solubility and improving the pharmacological activity .

3. Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Chemosensors 4-(Trifluoromethyl)phenyl isocyanate, a related compound, has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . This suggests that your compound could potentially be used in similar applications.

Agrochemical Applications

Trifluoromethylpyridine (TFMP) and its intermediates, which include your compound, are important ingredients for the development of agrochemical compounds . They are used in the production of several crop-protection products .

Pharmaceutical Applications

TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

FDA-Approved Drug Synthesis

Trifluoromethyl (TFM, -CF3)-group-containing compounds, such as your compound, have been featured in FDA-approved drugs for the last 20 years . They exhibit numerous pharmacological activities and are used for various diseases and disorders .

作用機序

Target of Action

Similar compounds with a trifluoromethyl group have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the trifluoromethyl group in similar compounds can enhance binding affinity and selectivity to target receptors . This suggests that the trifluoromethyl group in this compound may also enhance its interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds has been found to improve their metabolic stability , suggesting that this compound may also exhibit favorable ADME properties.

Result of Action

Based on the biological activities of similar compounds , this compound may exert various effects at the molecular and cellular levels, potentially leading to therapeutic benefits.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

特性

IUPAC Name |

ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-7-17-18-11(10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSMPIZZHBFTNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)

![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)

![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)

![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)

![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)

![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)

![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)

![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)

![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)

![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)